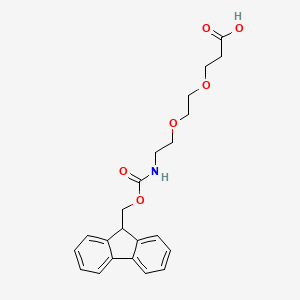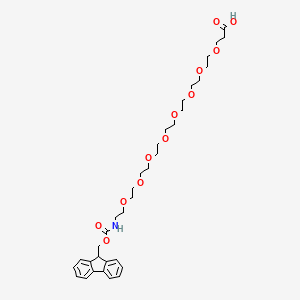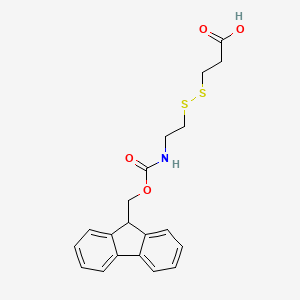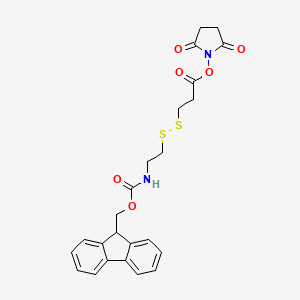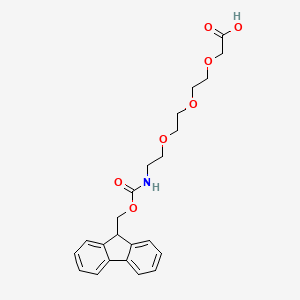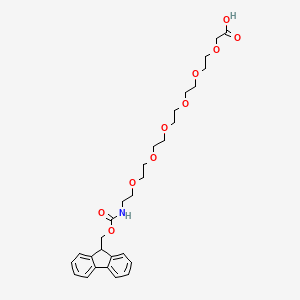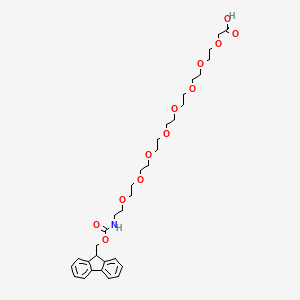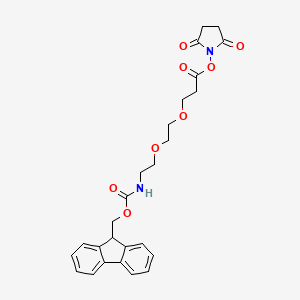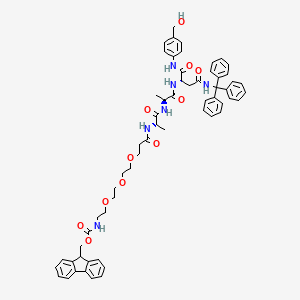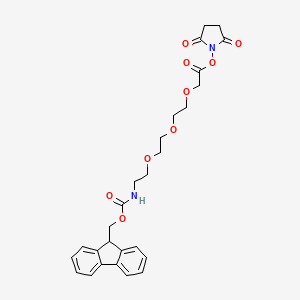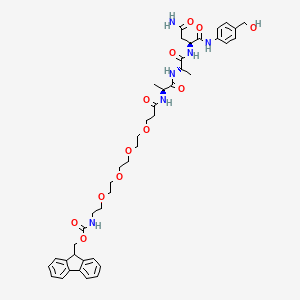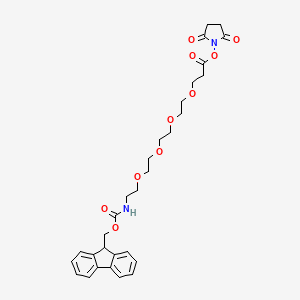
FY26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FY26 is a potent Os(II) anticancer drug candidate, exerts its activity by generating reactive oxygen species and disrupting the redox balance in cancer cells Coadministration of FY26 and nontoxic doses of L-BSO allows the potentiation of its anticancer activity, and most remarkably, it improves the selectivity for cancer cells versus normal fibroblasts. FY26 is 49 times more potent than the clinically used treatment Cisplatin. FY26 is able to shut down a cancer cell by exploiting weaknesses inherent in their energy generation.
Applications De Recherche Scientifique
Aerospace Metallic Structural Materials
A study by Rosenstein (1991) highlights the Air Force Office of Scientific Research's contributions to aerospace structural materials. This research includes studying properties like strength, toughness, fatigue resistance, and corrosion resistance of materials used in airframes, turbine engines, and spacecraft. Current research focuses on refractory alloys, intermetallics, and metal matrix composites, aiming to develop new families of metallic materials beyond traditional systems (Rosenstein, 1991).
Basic Materials Research Programs
Carlson and Goretta (2006) discuss the Air Force Office of Scientific Research's sponsorship of approximately 5,000 research scientists, focusing on materials science. Notable areas include nanotechnology, semiconductors, and advances in structural materials like high-temperature resistant and self-healing composites (Carlson & Goretta, 2006).
Electrochemical Behavior of Thin Film Analogs
Research supported by the Air Force Office of Scientific Research, led by Ramgopal, Schmutz, and Frankel (2001), explores the electrochemical behavior of thin film analogs, contributing to the understanding of material properties in aerospace applications (Ramgopal, Schmutz, & Frankel, 2001).
Microgravity Science and Applications
A 2013 report by NASA presents active research tasks sponsored by the Microgravity Science and Applications Division, providing insights into electronic materials, solidification processes, biotechnology, and combustion science. This work includes both ground-based and flight programs, advancing our understanding of materials and processes in microgravity conditions (NASA, 2013).
Structural Control Research
Amos (1983) reports on the Air Force Basic Research program's initiatives in areas related to space systems and operations. This research involves both in-house and extramural participants, focusing on technology and science critical to future space systems (Amos, 1983).
Mountain Weather Research
Fernando et al. (2015) discuss the MATERHORN Program, funded by the U.S. Department of Defense, which focuses on mountain meteorology. The program aims to improve mountain weather prediction through modeling, experimental studies, and the development of new tools (Fernando et al., 2015).
Propriétés
Numéro CAS |
1255143-82-8 |
|---|---|
Nom du produit |
FY26 |
Formule moléculaire |
C23H28F6IN4OsP |
Poids moléculaire |
822.6037 |
Nom IUPAC |
Osmium(1+), [N,N-dimethyl-4-[2-(2-pyridinyl-κN)diazenyl-κN1]benzenamine]iodo[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-, hexafluorophosphate(1-) (1:1) |
SMILES |
CC1=CC=C(C(C)C)C=C1>>CN(C)C2=CC=C([N]3=NC4=CC=CC=[N]4[Os+]3I)C=C2.F[P-](F)(F)(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FY26; FY-26; FY 26. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



